

# FAPI-2: A Validated Biomarker Poised to Reshape Fibrosis Assessment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FAPI-2   |           |
| Cat. No.:            | B3349772 | Get Quote |

A new class of molecular imaging agents targeting Fibroblast Activation Protein (FAP) is demonstrating significant potential in the non-invasive assessment of fibrosis across various organs. This guide provides a comprehensive comparison of FAP-targeted imaging, particularly focusing on FAP inhibitor (FAPI) based radiotracers, against traditional and alternative methods for the detection and monitoring of fibrotic diseases.

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological process that can lead to organ dysfunction and failure.[1] The activation of fibroblasts is a key event in the progression of fibrosis.[2][3] Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on the surface of these activated fibroblasts in diseased tissues, including fibrotic regions and tumors, while its presence in healthy tissues is minimal. [4][5] This differential expression makes FAP an attractive target for diagnostic imaging and therapy. FAP inhibitor (FAPI)-based tracers, particularly those labeled with positron-emitting radionuclides for Positron Emission Tomography (PET) imaging, have emerged as a promising tool for visualizing and quantifying active fibrosis.

## Comparative Analysis of FAPI-PET with Other Fibrosis Biomarkers

FAPI-PET imaging offers several advantages over conventional methods for assessing fibrosis. High-resolution computed tomography (HRCT) is a standard imaging modality, especially for lung fibrosis, but it primarily visualizes anatomical changes and has limitations in assessing disease activity. [18F]FDG-PET, which measures glucose metabolism, can detect inflammation



associated with fibrosis but is not specific for the fibrotic process itself. In contrast, FAPI-PET directly targets the key cellular mediators of fibrosis, the activated fibroblasts, offering a more direct and potentially earlier marker of fibrotic activity.

### Quantitative Data Summary: FAPI-PET vs. Alternatives

The following tables summarize quantitative data from preclinical and clinical studies comparing FAPI-PET with other fibrosis assessment methods.

Table 1: Preclinical Comparison of [68Ga]FAPI-PET/CT and [18F]FDG-PET/CT in a Mouse Model of Pulmonary Fibrosis

| Parameter                                      | [68Ga]FAPI<br>PET/CT                 | [18F]FDG<br>PET/CT                   | CT (Mean<br>Lung Density) | Picrosirius<br>Red Staining<br>(Collagen) |
|------------------------------------------------|--------------------------------------|--------------------------------------|---------------------------|-------------------------------------------|
| Peak Signal                                    | Day 21 post-<br>bleomycin            | Day 14 post-<br>bleomycin            | Day 21 post-<br>bleomycin | Correlates with FAPI uptake               |
| Correlation with<br>Fibrosis (PSR<br>Staining) | Strong (r <sup>2</sup> = 0.819)      | Moderate                             | Good                      | N/A                                       |
| Treatment Monitoring (Pirfenidone)             | Significant<br>decrease in<br>uptake | Significant<br>decrease in<br>uptake | Decrease in density       | Reduction in collagen                     |

Table 2: Clinical Comparison of FAPI-based Imaging with HRCT and Serum Biomarkers in Liver Fibrosis



| Parameter                             | FAPI-PET/CT                                                                            | HRCT (Liver<br>Density)                                   | APRI (Serum<br>Biomarker)                      | FIB-4 (Serum<br>Biomarker)                     |
|---------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------------------|------------------------------------------------|------------------------------------------------|
| Correlation with Liver Fibrosis       | Positive<br>correlation with<br>APRI (r=0.178)                                         | Negative<br>correlation with<br>FAPI uptake<br>(r=-0.264) | Established<br>surrogate for<br>liver fibrosis | Established<br>surrogate for<br>liver fibrosis |
| Differentiation of<br>Fibrosis Stages | Significant difference in SUVmean and SUVmax between low, middle, and high APRI groups | Not reported in this study                                | Used to stage<br>fibrosis                      | Used to stage<br>fibrosis                      |

Table 3: Clinical Validation of 99mTc-HFAPI SPECT/CT in Idiopathic Pulmonary Fibrosis (IPF)

| Parameter                   | 99mTc-HFAPI<br>SPECT/CT<br>(Total<br>SUVmax) | 99mTc-HFAPI<br>SPECT/CT<br>(LBR)         | HRCT Score                    | Pulmonary<br>Function Tests<br>(PFTs)         |
|-----------------------------|----------------------------------------------|------------------------------------------|-------------------------------|-----------------------------------------------|
| Correlation with HRCT Score | Strong positive correlation (r = 0.7839)     | Strong positive correlation (r = 0.7402) | N/A                           | Moderate, non-<br>significant<br>correlations |
| Correlation with PFTs       | Moderate, non-<br>significant                | Moderate, non-<br>significant            | Moderate, non-<br>significant | N/A                                           |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of typical experimental protocols used in the validation of FAPI as a fibrosis biomarker.



Preclinical Validation in a Mouse Model of Pulmonary Fibrosis

- Animal Model: Idiopathic pulmonary fibrosis (IPF) is induced in C57BL/6 mice via a single intratracheal injection of bleomycin (e.g., 2 mg/kg). Control mice receive a saline injection.
- Imaging: Mice undergo PET/CT imaging at multiple time points (e.g., weekly for four weeks) after injection with [68Ga]FAPI or [18F]FDG.
- Treatment Arm: A subset of bleomycin-treated mice receives an anti-fibrotic drug like pirfenidone (e.g., 400 mg/kg/day orally) to assess the utility of FAPI-PET in monitoring treatment response.
- Histological Analysis: After the final imaging session, mice are euthanized, and lung tissues
  are harvested for histological staining (e.g., Hematoxylin & Eosin, Picrosirius Red for
  collagen) and immunohistochemistry for FAP and Glucose Transporter 1 (GLUT1).
- Data Analysis: PET imaging data is quantified (e.g., %ID/g or SUV). Histological findings are scored semi-quantitatively. Correlation analyses are performed between imaging parameters and histological results.

## Clinical Validation of FAPI-PET in Patients with Fibrotic Diseases

- Patient Recruitment: Patients with a confirmed diagnosis of a fibrotic disease (e.g., interstitial lung disease, liver fibrosis) are enrolled. A control group of healthy volunteers may also be included.
- Radiotracer Administration: Patients are injected with a sterile, pyrogen-free solution of the FAPI radiotracer (e.g., [68Ga]FAPI-46 or 99mTc-HFAPI).
- PET/CT or SPECT/CT Imaging: Imaging is performed at a specified time point post-injection (e.g., 1 hour for PET, 4 hours for SPECT).
- Comparison with Standard of Care: FAPI imaging results are compared with findings from standard clinical assessments, such as HRCT, pulmonary function tests, or serum fibrosis biomarkers (e.g., APRI, FIB-4).



- Biopsy and Histopathology (if available): In some studies, tissue biopsies from fibrotic lesions are obtained for histological confirmation of FAP expression.
- Statistical Analysis: Correlations between FAPI uptake values (e.g., SUVmax, SUVmean) and other clinical and imaging parameters are assessed.

# Visualizing the Molecular and Experimental Landscape

To further elucidate the role of FAP in fibrosis and the workflow for its validation as a biomarker, the following diagrams are provided.



Click to download full resolution via product page

Caption: FAP signaling in fibrosis.





Click to download full resolution via product page

Caption: FAPI-PET validation workflow.

### Conclusion

The accumulating evidence strongly supports the validation of FAPI-based imaging as a specific and sensitive biomarker for active fibrosis. Its ability to directly visualize the cellular drivers of fibrosis provides a significant advantage over existing anatomical and metabolic imaging techniques. FAPI-PET has demonstrated a strong correlation with histological measures of fibrosis in preclinical models and with established clinical and radiological scores in patients. Furthermore, its potential to monitor the response to anti-fibrotic therapies could be invaluable in drug development and personalized medicine. While larger, multi-center clinical trials are needed to fully establish the clinical utility and standardize imaging protocols, FAPI-based radiotracers are poised to become a key tool in the management of patients with a wide range of fibrotic diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis | CiNii Research [cir.nii.ac.jp]
- 3. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FAPI-2: A Validated Biomarker Poised to Reshape Fibrosis Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#validating-fapi-2-as-a-biomarker-for-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com